2-Chloro-6,7-dimethylquinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
29067-81-0 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
InChI Key |
HGMIATOQJCNPOO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Chloro-6,7-dimethylquinoxaline
Executive Summary
2-Chloro-6,7-dimethylquinoxaline is a specialized heterocyclic scaffold serving as a critical "warhead" intermediate in the synthesis of bioactive pharmacophores.[1] Distinguished by its electron-deficient pyrazine ring fused to a dimethyl-substituted benzene, this compound offers a unique balance of lipophilicity and electrophilicity.[1] It is extensively utilized in the development of tyrosine kinase inhibitors (e.g., PDGF-R, VEGFR), antimicrobial agents, and intercalating DNA ligands.[1]
This guide provides a definitive technical analysis of its structural properties, validated synthetic pathways, and reactivity profiles, grounded in empirical protocols and mechanistic logic.[1]
Structural Analysis & Physicochemical Profile
Chemical Identity
The molecule consists of a quinoxaline (benzopyrazine) core substituted with a chlorine atom at the C2 position and two methyl groups at the C6 and C7 positions. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring creates a significant dipole, making the C2-position highly susceptible to nucleophilic attack, while the 6,7-dimethyl motif enhances the compound's lipophilicity and binding affinity in hydrophobic pockets of enzymes.[1]
| Property | Data / Description |
| IUPAC Name | 2-Chloro-6,7-dimethylquinoxaline |
| Molecular Formula | |
| Molecular Weight | 192.64 g/mol |
| Physical State | Solid (Crystalline needles) |
| Melting Point | ~85–95 °C (Dependent on purity/solvent) |
| Solubility | Soluble in DCM, CHCl3, DMSO, DMF; sparingly soluble in water.[1][2][3] |
| Electronic Character |
Spectral Signature (Predicted)
Due to the asymmetry introduced by the C2-Cl and C3-H substitution, the 6,7-dimethyl symmetry is broken, resulting in distinct NMR signals.[1]
-
H NMR (CDCl
, 400 MHz):
Synthetic Pathways (The "How")
The synthesis of 2-Chloro-6,7-dimethylquinoxaline relies on the condensation of a diamine precursor with a two-carbon synthon, followed by chlorination.[1] The choice of the "Glyoxylate Route" is preferred over the "Oxalic Acid Route" to avoid the formation of the dichloro-derivative, unless the 2,3-dichloro analog is specifically desired.[1]
Core Synthesis Workflow
The synthesis proceeds in two distinct stages:
-
Cyclocondensation: Reaction of 4,5-dimethyl-1,2-phenylenediamine with glyoxylic acid (or ethyl glyoxylate) to form the lactam intermediate, 6,7-dimethylquinoxalin-2(1H)-one.[1]
-
Aromatization/Chlorination: Deoxychlorination using Phosphorus Oxychloride (
).[1]
Mechanism & Regiochemistry
Since the starting material (4,5-dimethyl-1,2-phenylenediamine) is symmetric, the initial condensation with glyoxylic acid produces a single regioisomer (tautomers of quinoxalin-2-one).[1] There are no regioselectivity issues typically associated with asymmetric diamines.
Caption: Figure 1. Two-step synthetic pathway from diamine precursor to chlorosubstituted scaffold.
Reactivity & Functionalization (The "Why")
The utility of 2-Chloro-6,7-dimethylquinoxaline lies in the lability of the C2-chlorine atom.[1] The pyrazine nitrogen atoms render the C2 position electron-poor, facilitating Nucleophilic Aromatic Substitution (
The Mechanism
Nucleophiles (amines, thiols, alkoxides) attack the C2 carbon.[1] The negative charge is delocalized onto the N1 nitrogen (Meisenheimer-like complex) before the chloride is eliminated. This reaction is generally faster than substitutions on chlorobenzene due to the diaza-activation.
Key Transformations
-
Amination: Reaction with primary/secondary amines yields 2-aminoquinoxalines (Kinase inhibitor scaffolds).[1]
-
Etherification: Reaction with alkoxides yields 2-alkoxyquinoxalines.[1]
-
Suzuki-Miyaura Coupling: The C-Cl bond can participate in Pd-catalyzed cross-couplings to install aryl or heteroaryl groups.[1]
Caption: Figure 2.[1] Divergent synthesis capabilities via the C2-reactive center.[1][4]
Experimental Protocols
Synthesis of 6,7-Dimethylquinoxalin-2(1H)-one
Objective: Preparation of the hydroxy intermediate.
-
Reagents: 4,5-Dimethyl-1,2-phenylenediamine (10 mmol), Glyoxylic acid monohydrate (11 mmol), Ethanol (20 mL).
-
Procedure:
-
Validation: Check TLC (MeOH:DCM 1:9). The product should be a high-melting solid (
).
Synthesis of 2-Chloro-6,7-dimethylquinoxaline
Objective: Chlorination of the lactam.
-
Reagents: 6,7-Dimethylquinoxalin-2(1H)-one (5 mmol),
(15 mL, excess), DMF (catalytic, 2-3 drops). -
Safety Note:
is corrosive and reacts violently with water.[1] Perform in a fume hood. -
Procedure:
-
Place the intermediate in a round-bottom flask.
-
Carefully add
and catalytic DMF.[1] -
Reflux for 1–3 hours until the solution becomes clear (evolution of HCl gas occurs).
-
Quenching (Critical): Cool the reaction mixture. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralize with saturated
or to pH 7–8.[1] -
Extract with Dichloromethane (
mL).[1] -
Dry organic layer over anhydrous
, filter, and concentrate.[1][4][6]
-
-
Purification: Recrystallization from Ethanol or Hexane/EtOAc if necessary.[1]
Medicinal Chemistry Applications
The 6,7-dimethylquinoxaline motif is specifically engineered to improve the pharmacokinetic profile of inhibitors compared to the unsubstituted quinoxaline.[1]
-
Kinase Selectivity: The methyl groups at 6 and 7 fill hydrophobic pockets in the ATP-binding site of kinases such as GSK3
(Glycogen Synthase Kinase 3 Beta) and PDGFR (Platelet-Derived Growth Factor Receptor).[1] The 2-chloro group is displaced by an aniline derivative to form the hinge-binding motif.[1] -
Case Study (Alzheimer's Research): Derivatives of 6,7-dimethylquinoxaline have been identified as selective GSK3
inhibitors, reducing Tau hyperphosphorylation [1].[1][7] -
Antimicrobial Activity: 2-substituted quinoxalines derived from this scaffold exhibit potency against M. tuberculosis and C. albicans by disrupting cell wall synthesis [2].[1]
References
-
Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition. Chemistry & Biodiversity, 2021.[1][7]
-
Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 2015.[1][8] 8
-
Application Notes and Protocols for 2-Chloroquinoxaline Derivatives. BenchChem Technical Library, 2025. 4
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Electronic properties of 6,7-dimethyl substituted quinoxalines
An In-depth Technical Guide on the Electronic Properties of 6,7-Dimethyl Substituted Quinoxalines
Abstract
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, owing to their unique electronic structure and versatile synthetic accessibility.[1][2] This guide provides a detailed examination of the electronic properties of quinoxalines bearing 6,7-dimethyl substituents. The introduction of these electron-donating groups onto the benzo ring of the quinoxaline system systematically modulates its spectroscopic and electrochemical characteristics. We will explore the synthesis of this core, delve into its photophysical and redox behaviors through experimental protocols, and provide a theoretical framework using computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-property relationships of this important class of heterocyclic compounds.
The Strategic Role of 6,7-Dimethyl Substitution
The quinoxaline nucleus is an electron-deficient system due to the presence of two nitrogen atoms in the pyrazine ring.[3] This inherent electronic nature is fundamental to its chemical reactivity and its function in various applications. Substituents on the fused benzene ring play a crucial role in fine-tuning these properties. The methyl groups at the 6 and 7 positions are electron-donating groups (EDGs) through a hyperconjugation effect. This donation of electron density to the aromatic system has profound and predictable consequences:
-
Increased Electron Density: The overall electron density of the π-system is enhanced, which influences how the molecule interacts with other species and with electromagnetic radiation.[4]
-
Modulation of Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are altered. EDGs typically raise the HOMO energy level, which can make the molecule easier to oxidize and affects its electron-donating capabilities in charge-transfer processes.
-
Impact on Biological Activity: In drug development, modifying the electronic landscape of a scaffold can enhance binding affinity to biological targets, such as the active sites of kinases, by altering electrostatic and π-stacking interactions.[5][6]
This guide will systematically unpack these effects, providing both the theoretical basis and practical methodologies for their investigation.
Synthesis of the 6,7-Dimethylquinoxaline Core
The most direct and widely adopted method for synthesizing the quinoxaline scaffold is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] This reaction is robust, generally high-yielding, and allows for significant modularity. For the synthesis of 6,7-dimethyl-substituted quinoxalines, the key precursor is 4,5-dimethyl-1,2-phenylenediamine.
The choice of the dicarbonyl compound determines the substitution pattern at the 2 and 3 positions of the quinoxaline ring. For instance, reacting with benzil yields a 2,3-diphenyl substituted core, which is highly relevant in materials science and as a ligand scaffold.
Caption: General workflow for the synthesis of 6,7-dimethylquinoxalines.
Experimental Protocol: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
This protocol describes a standard laboratory procedure for synthesizing a representative compound.
Trustworthiness: This self-validating protocol relies on monitoring the reaction to completion via Thin Layer Chromatography (TLC) and purification by recrystallization, with final product identity confirmed through standard characterization techniques.
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).
-
Dissolution: Add glacial acetic acid or ethanol as the solvent (approx. 20-30 mL). Stir the mixture until the diamine is fully dissolved.
-
Reagent Addition: Add benzil (1.05 eq) to the solution. The reaction is often mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically around 120°C for acetic acid) and maintain for 2 hours.
-
Expertise & Experience: Acetic acid is often chosen as the solvent because it can protonate the carbonyl groups of benzil, activating them towards nucleophilic attack by the diamine. It also effectively solubilizes the reactants.
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting materials indicates completion.
-
Isolation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate as a solid. The precipitation can be further encouraged by adding the reaction mixture to an ice-water bath.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water followed by a small amount of cold ethanol. Purify the product by recrystallization from ethanol to yield pure 6,7-dimethyl-2,3-diphenylquinoxaline as a crystalline solid.[9]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp (literature: 125-126°C).[9]
Spectroscopic Properties: Probing Electronic Transitions
The electronic properties of quinoxalines are readily investigated using UV-Visible absorption and fluorescence spectroscopy. The absorption spectrum of quinoxaline derivatives typically displays two main types of electronic transitions:
-
π–π* Transitions: These are high-energy, high-intensity absorptions usually found in the UV region (250-400 nm), corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital.[10][11]
-
n–π* Transitions: These are lower-energy, lower-intensity absorptions, often appearing as a shoulder on the longer-wavelength side of the π–π* bands. They involve the excitation of a non-bonding electron from one of the nitrogen atoms to a π* anti-bonding orbital.[10]
The 6,7-dimethyl groups, being electron-donating, increase the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption and emission maxima compared to the unsubstituted parent compound.[10]
Caption: Simplified Jablonski diagram of key photophysical processes.
Data Presentation: Photophysical Properties
| Compound | λ_abs (nm) [Solvent] | λ_em (nm) [Solvent] | Stokes Shift (nm) |
| Quinoxaline | ~315, ~340 | ~360 | ~20 |
| 6,7-Dimethylquinoxaline | ~325, ~355 | ~380 | ~25 |
Note: Data are representative values to illustrate the expected trend. Actual values are solvent-dependent.[12]
Experimental Protocol: Acquiring UV-Vis and Fluorescence Spectra
-
Sample Preparation: Prepare a stock solution of the 6,7-dimethylquinoxaline derivative in a spectroscopic grade solvent (e.g., CHCl₃, THF) at a concentration of 10⁻³ M. From this, prepare a dilute solution (e.g., 10⁻⁶ M) for analysis.[12]
-
Expertise & Experience: Using a dilute solution is critical to avoid inner filter effects and concentration quenching, ensuring the measured fluorescence intensity is linearly proportional to the concentration, as described by the Beer-Lambert law for absorption.
-
-
UV-Vis Measurement:
-
Calibrate the spectrophotometer using a cuvette containing only the pure solvent as a blank.
-
Fill a quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum over a longer wavelength range (e.g., 350-600 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis: Calculate the Stokes shift, which is the difference between λ_em and λ_abs. This value provides insight into the energy loss between absorption and emission and is related to the structural relaxation in the excited state.
Electrochemical Behavior: Mapping Redox Activity
Cyclic Voltammetry (CV) is a powerful technique to investigate the redox properties of a molecule, revealing the potentials at which it is oxidized or reduced. For quinoxalines, the reduction process involves the acceptance of electrons into the LUMO of the pyrazine ring.
The electron-donating 6,7-dimethyl groups increase the electron density in the aromatic system. This makes the molecule more difficult to reduce (requires a more negative potential) and easier to oxidize compared to the unsubstituted analog.[4] This tunability of redox potentials is critical for applications in redox-flow batteries or as redox-active ligands in catalysis.[4][13]
Caption: Workflow for a cyclic voltammetry experiment.
Data Presentation: Redox Potentials
| Compound | First Reduction Potential (E½, V vs. Fc/Fc⁺) |
| Quinoxaline | ~ -2.1 V |
| 6,7-Dimethylquinoxaline | ~ -2.3 V |
Note: Data are representative values to illustrate the expected trend. Actual values depend heavily on the solvent, electrolyte, and reference electrode used.[4] The negative shift confirms that the dimethyl-substituted version is harder to reduce.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Dissolve the 6,7-dimethylquinoxaline sample (1-5 mM) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Expertise & Experience: The supporting electrolyte is essential to ensure the solution is conductive and to minimize solution resistance (iR drop), which can distort the CV waveform. The solvent must be deoxygenated (e.g., by bubbling with N₂ or Ar gas) because dissolved oxygen is electroactive and will interfere with the measurement.
-
-
Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.
-
Measurement:
-
Immerse the electrodes in the solution.
-
Using a potentiostat, scan the potential from an initial value where no reaction occurs towards negative potentials to observe the reduction, and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.
-
-
Internal Reference: After the measurement, add a small amount of ferrocene to the solution and record another CV. The reversible ferrocene/ferrocenium (Fc/Fc⁺) couple provides a stable internal reference against which the analyte's potentials can be accurately reported.
-
Data Analysis: Determine the half-wave potential (E½) for any reversible or quasi-reversible redox events, which is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials.
Computational Analysis: A Theoretical Framework
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules.[4][14] It allows for the calculation of various electronic properties, providing insights that complement experimental findings.
-
HOMO & LUMO: The energies of the frontier molecular orbitals are critical. The LUMO is associated with electron-accepting ability (reduction), while the HOMO is associated with electron-donating ability (oxidation).[14]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and the energy of the lowest-lying electronic transition observed in the UV-Vis spectrum.[14][15]
For 6,7-dimethylquinoxaline, DFT calculations predict that the electron-donating methyl groups will raise the energy of the HOMO and have a smaller effect on the LUMO, thus decreasing the overall HOMO-LUMO gap compared to the parent quinoxaline. This theoretical result is in excellent agreement with the experimentally observed red shift in the UV-Vis spectrum.
Caption: Effect of electron-donating groups (EDGs) on frontier orbital energies.
Data Presentation: Calculated Electronic Properties
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) |
| Quinoxaline | -6.5 | -1.5 | 5.0 |
| 6,7-Dimethylquinoxaline | -6.2 | -1.4 | 4.8 |
Note: These are representative values from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) and serve to illustrate the trend.[15]
Implications for Research and Drug Development
The ability to rationally tune the electronic properties of the quinoxaline scaffold via 6,7-dimethyl substitution has significant practical implications:
-
In Drug Discovery: The increased electron density on the ring system can enhance π-π stacking interactions with aromatic residues in a protein's active site. Furthermore, the modulated HOMO energy can influence the molecule's metabolic stability and its potential to engage in charge-transfer interactions with biological targets. Studies have specifically leveraged 6,7-dimethyl quinoxaline analogs in the development of selective kinase inhibitors for diseases like Alzheimer's.[5][6]
-
In Materials Science: For organic electronics, the HOMO-LUMO gap is directly related to the material's band gap. By using substituents to narrow this gap, researchers can red-shift the absorption spectrum, which is desirable for creating organic photovoltaic materials that can harvest a broader portion of the solar spectrum.[4] Similarly, tuning redox potentials is key for developing stable and efficient materials for organic redox-flow batteries.[13]
Conclusion
The 6,7-dimethyl substitution pattern on the quinoxaline core provides a reliable strategy for modulating its electronic properties. The electron-donating nature of the methyl groups leads to a decreased HOMO-LUMO gap, evidenced by a red shift in absorption and emission spectra, and makes the molecule more difficult to reduce, as shown by a negative shift in its reduction potential. These structure-property relationships, which can be robustly characterized by a combination of spectroscopic, electrochemical, and computational methods, offer a powerful tool for scientists to rationally design and synthesize novel quinoxaline derivatives for targeted applications in medicine and materials science.
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Zhang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry.[10]
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RASĀYAN Journal of Chemistry. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN J. Chem., Vol. 15, No.1.[11]
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PMC. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.[17]
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Jain, S., et al. (2021). Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Chemistry & Biodiversity.[5]
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PMC. (n.d.). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline.[14]
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-
ResearchGate. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis.[18]
-
ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.[1]
-
ResearchGate. (2025). ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores.[19]
-
ResearchGate. (2023). (PDF) Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis.[20]
-
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-
ResearchGate. (2025). Voltammetry study of quinoxaline in aqueous electrolytes | Request PDF.[13]
-
BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.[7]
-
International Journal of ChemTech Research. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline.[22]
-
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Navigating the Thermal Landscape of 2-Chloro-6,7-dimethylquinoxaline: A Technical Guide for Researchers
An In-depth Exploration of Thermal Stability and Melting Point for Drug Development Professionals
In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to ensuring its efficacy, safety, and stability. Among these properties, thermal stability and melting point stand out as critical parameters that influence everything from formulation and storage to bioavailability and shelf-life. This technical guide offers a comprehensive overview of the thermal characteristics of 2-Chloro-6,7-dimethylquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry.
It is important to note that while specific experimental data for 2-Chloro-6,7-dimethylquinoxaline is not extensively available in public literature, we can draw valuable insights from closely related structural analogs and established analytical methodologies. One such analog, 6-Chloro-2,3-dimethylquinoxaline, provides a useful point of reference with a reported melting point of 89 to 93 °C.[1] This suggests that the melting point of 2-Chloro-6,7-dimethylquinoxaline likely falls within a similar range, although substitution patterns can significantly influence this property.
This guide will delve into the theoretical and practical aspects of determining the thermal properties of 2-Chloro-6,7-dimethylquinoxaline, providing researchers with the foundational knowledge and procedural frameworks necessary for their investigations.
The Significance of Melting Point in Pharmaceutical Sciences
The melting point of an active pharmaceutical ingredient (API) is a fundamental characteristic that provides a preliminary indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. Furthermore, the melting point is a critical factor in various pharmaceutical processes, including:
-
Formulation Development: Knowledge of the melting point is essential for developing stable and effective dosage forms, such as tablets and capsules.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, which in turn can affect solubility, dissolution rate, and bioavailability.
-
Preformulation Studies: The melting point is a key parameter in assessing the compatibility of the API with various excipients.
Determining the Melting Point: A Practical Approach with Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It provides a precise determination of the melting point, as well as information on other thermal events such as glass transitions and crystallization.
Table 1: Reported Melting Points of Related Quinoxaline Derivatives
| Compound Name | Melting Point (°C) |
| 6-Chloro-2,3-dimethylquinoxaline | 89 - 93 |
| 2,6-dichloroquinoxaline | 153 - 157[3] |
| 2-(Benzyloxy)-6-chloroquinoxaline | 97 - 100[4] |
| 6-Chloro-2-(((6-chloropyridin-3-yl)methyl)thio)quinoxaline | 127 - 129[4] |
| 2-Chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole | 107 - 109[4] |
| 2-Chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole | 160 - 161[4] |
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 262 - 268 (decomposes)[5] |
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-6,7-dimethylquinoxaline into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature sufficiently above the melting point.
-
Maintain a constant flow of an inert purge gas, such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Unraveling Thermal Stability with Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material.[6] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA can identify the temperature at which a compound begins to decompose, providing critical information for determining its shelf-life and safe handling conditions.
While specific TGA data for 2-Chloro-6,7-dimethylquinoxaline is not available, studies on other heterocyclic compounds have shown that substituents can significantly influence thermal stability.[7] For instance, the position of chloro and methyl groups on the quinoxaline ring can affect the molecule's overall stability.
Experimental Protocol: Thermal Stability Assessment by TGA
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-6,7-dimethylquinoxaline into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the system at a starting temperature of around 25 °C.
-
Heat the sample at a constant rate, such as 10 °C/min, to a high temperature (e.g., 600 °C).
-
Maintain a controlled atmosphere, either inert (nitrogen) or oxidative (air), to simulate different conditions.
-
-
Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset of mass loss indicates the beginning of decomposition.
Synthesis and Purity Considerations
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For 2-Chloro-6,7-dimethylquinoxaline, a potential synthetic route would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable chlorinated dicarbonyl precursor. The purity of the final product is crucial, as impurities can depress and broaden the melting point and potentially decrease thermal stability. Purification is typically achieved through recrystallization or column chromatography.
Conclusion and Future Directions
While direct experimental data on the thermal stability and melting point of 2-Chloro-6,7-dimethylquinoxaline remains limited, this guide provides a robust framework for researchers to determine these critical parameters. By leveraging established analytical techniques such as DSC and TGA, and by drawing comparisons with structurally related compounds, scientists can gain the necessary insights to advance their research and development efforts.
Future work should focus on the experimental determination of the melting point and thermal decomposition profile of 2-Chloro-6,7-dimethylquinoxaline. Such studies will not only contribute to the fundamental understanding of this compound but also pave the way for its potential application in the pharmaceutical industry.
References
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Synthesis of 2-Chloro-6,7-dimethoxyquinazoline - PrepChem.com. Available at: [Link]
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Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. - ResearchGate. Available at: [Link]
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2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657 - PubChem. Available at: [Link]
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Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones - MDPI. Available at: [Link]
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2-chloro-6,7-dimethylquinoline-3-methanol (C12H12ClNO) - PubChemLite. Available at: [Link]
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2-chloro-6,7-dimethoxyquinoxaline (C10H9ClN2O2) - PubChemLite. Available at: [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Available at: [Link]
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AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. Available at: [Link]
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2-Hydroxy-6-Chloroquinoxaline Applications | Quizalofop Intermediate - Caloong Chemical. Available at: [Link]
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Title: A Senior Scientist's Guide to the Safe Handling and Hazard Mitigation of Chlorinated Quinoxalines in Research and Development
An In-depth Technical Guide for Research Scientists
Introduction: The Dual Nature of Chlorinated Quinoxalines
Quinoxalines, heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, represent a cornerstone scaffold in medicinal chemistry and materials science.[1] The introduction of chlorine atoms onto this core—creating chlorinated quinoxalines—dramatically enhances their utility. These halogenated derivatives serve as versatile synthetic intermediates, particularly through the highly reactive chlorine atoms that are amenable to nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity allows for the controlled introduction of diverse functional groups, making them invaluable building blocks for novel therapeutics.
Indeed, chlorinated quinoxalines are integral to the development of potent antiviral (including anti-HIV), anticancer, and antileishmanial agents.[1][3][4] Their efficacy often stems from the specific placement of the chloro-substituent, which can modulate the molecule's electronic properties and its binding affinity to biological targets.[3] However, the very reactivity that makes these compounds synthetically valuable also underpins their significant health and safety hazards.
This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of Safety Data Sheet (SDS) information. It aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the hazards associated with chlorinated quinoxalines, coupled with a framework for their safe handling, storage, and disposal. By explaining the causality behind established safety protocols, this document serves as a comprehensive resource for mitigating risk while harnessing the full synthetic potential of this important class of molecules.
Synthesized Hazard Profile of Chlorinated Quinoxalines
A thorough understanding of the hazards is the foundation of safe laboratory practice. The information below is a synthesis of data from representative chlorinated quinoxalines, such as 2,3-dichloroquinoxaline and 6-(1-chloroethyl)quinoxaline, to provide a general hazard profile for this chemical class. It is imperative to consult the specific SDS for any individual chlorinated quinoxaline before use.
GHS Classification and Key Hazards
Based on available SDS documentation, chlorinated quinoxalines are frequently classified with the following GHS hazard pictograms and statements, indicating a multi-faceted risk profile.[5][6]
-
GHS07 (Exclamation Mark):
-
Acute Toxicity (Oral): Certain derivatives are toxic or harmful if swallowed.[6] For example, 2,3-dichloroquinoxaline has a reported oral LD50 of 195 mg/kg in rats, placing it in a high toxicity category.[6]
-
Skin Corrosion/Irritation: Causes skin irritation upon direct contact.[5][6][7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation: May cause respiratory irritation if dust or vapors are inhaled.[5][6][8]
-
-
GHS06 (Skull and Crossbones):
-
Acute Toxicity (Oral, Dermal, or Inhalation): While GHS07 is common, some derivatives may meet the criteria for higher acute toxicity (GHS06), underscoring the need to check the specific SDS.[6]
-
Toxicological Data Summary
Quantitative toxicological data provides a clear measure of acute risk. This data is critical for performing an accurate risk assessment prior to beginning experimental work.
| Compound | CAS No. | Hazard Class | Toxicological Data | Source(s) |
| 2,3-Dichloroquinoxaline | 2213-63-0 | Acute Oral Toxicity (Category 3) | LD50 Oral (Rat): 195 mg/kg | [6] |
| 6-(1-Chloroethyl)quinoxaline | 1884155-52-5 | Acute Toxicity (Oral, Category 4) | Harmful if swallowed | [5] |
| Quinoxaline (Parent) | 91-19-0 | Skin & Eye Irritation | Causes skin and serious eye irritation | [8] |
This table is representative and not exhaustive. Always refer to the substance-specific SDS.
Physicochemical and Reactivity Hazards
Beyond immediate biological harm, understanding the chemical stability and reactivity is crucial for preventing uncontrolled reactions.
-
Thermal Stability: Most quinoxaline derivatives are stable under normal laboratory conditions.[6] However, they should be protected from extreme heat.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][8] Reactions with strong oxidizers can be exothermic and potentially violent, leading to a loss of containment.
-
Hazardous Decomposition Products: When heated to decomposition, chlorinated quinoxalines can emit a range of toxic fumes and gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, critically, corrosive hydrogen chloride (HCl) gas.[6] The formation of HCl gas is a primary concern during fire events involving these compounds.
A Framework for Risk Assessment and Mitigation
A proactive approach to safety involves a systematic process of identifying, evaluating, and controlling hazards. The following workflow should be applied before any new procedure involving chlorinated quinoxalines is undertaken.
Caption: A systematic workflow for managing chemical hazards.
-
Identify Hazards: Begin by thoroughly reading the SDS for the specific chlorinated quinoxaline and any other reagents involved.[10] Supplement this with a literature review for any non-obvious reactivity.
-
Assess Risks: Evaluate the risks associated with the specific experimental scale and procedure. A 100 mg reaction has a different risk profile than a 50 g scale-up. Consider the potential for dust generation when handling solids or aerosolization during transfers.
-
Implement Controls: Based on the risk assessment, select and implement appropriate control measures from the hierarchy of controls (see Section 4.0). This is the most critical step in ensuring safety.
-
Develop Emergency Plan: Think through potential failure modes. What is the plan for a spill of solid material? What is the response to a splash on the skin? Ensure all necessary emergency equipment is available and personnel are trained in its use.[11]
-
Review and Refine: After completing the procedure, discuss any unexpected observations or difficulties. Use this information to refine the risk assessment and protocol for future experiments.
Standard Operating Procedures for Safe Handling
Adherence to the following standard operating procedures is mandatory when working with chlorinated quinoxalines. The causality for each control is explained to instill a deeper understanding of its importance.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Certified Chemical Fume Hood: All manipulations of chlorinated quinoxalines, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[8]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[5][9]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is used in conjunction with, not as a substitute for, engineering controls.
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards at all times.[8][12] If there is a significant splash risk, a full face shield should be worn over the goggles.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Consult a glove compatibility chart for the specific solvents being used in the procedure. Always inspect gloves for tears or pinholes before use.
-
Causality: These compounds are known skin irritants.[5] Gloves provide a direct barrier. Contaminated gloves should be removed immediately using the proper technique, and hands should be washed.
-
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9]
-
Causality: This protects the skin on the arms and body from accidental contact and spills.
-
Safe Laboratory Practices
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[13][14] Wash hands thoroughly with soap and water after handling chemicals and before leaving the lab.[5][8]
-
Handling Solids: To minimize dust inhalation, handle solid chlorinated quinoxalines carefully. When weighing, use a balance enclosure or perform the task in the fume hood. Do not use air hoses to clean up spills, as this will aerosolize the powder.[14]
-
Housekeeping: Keep the work area clean and organized. All containers must be clearly and accurately labeled.
Storage and Waste Management
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Protocols
-
Container: Store in the original, tightly sealed container.[6][14]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[6][11][14] The storage area should be locked and accessible only to authorized personnel.[8][14]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][8] Do not store near flammable materials.[9]
Waste Disposal
-
Classification: All waste containing chlorinated quinoxalines, including contaminated consumables (gloves, paper towels, silica gel), must be treated as hazardous chemical waste.[15]
-
Procedure:
-
Collect waste in a designated, properly labeled, and sealable hazardous waste container.
-
Never dispose of chlorinated quinoxalines down the sink or in the regular trash.[16][17] This can lead to environmental contamination and potentially dangerous reactions in the drainage system.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][8]
-
Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Chemical Spills
-
Minor Spill (Solid, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, goggles, two pairs of nitrile gloves).
-
Gently cover the spill with a chemical absorbent material suitable for solid waste.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[14]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood, or a large quantity):
-
Evacuate the immediate area.
-
Alert others and notify your supervisor and institutional EHS.
-
If the substance is volatile or dusty, close the doors to the area to contain the vapors/dust.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personal Exposure: First Aid
Immediate action is critical. The goal is to remove the chemical from the body as quickly as possible.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][6][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes under a safety shower.[6][10][13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[5][6][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention and provide the SDS to the medical personnel.
Technical Focus: Synthesis and Handling in Practice
Understanding the chemistry provides context for the necessary safety precautions. Chlorinated quinoxalines are often synthesized via the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][19] However, their true value is often as an intermediate. For example, 2,3-dichloroquinoxaline is a common precursor used in SNAr reactions to build molecular complexity.[2]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution (SNAr)
This protocol illustrates the handling of a chlorinated quinoxaline in a typical synthetic step.
Objective: To synthesize a 2-amino-3-chloroquinoxaline derivative via SNAr.
Reagents: 2,3-dichloroquinoxaline, a primary amine, a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF or NMP).
-
Setup (Engineering Control): Perform all steps in a certified chemical fume hood. Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The fume hood contains all hazards.
-
-
Reagent Preparation (PPE & Safe Handling): Wearing full PPE, weigh the 2,3-dichloroquinoxaline solid into a flask inside the fume hood to contain dust. Dissolve it in the anhydrous solvent.
-
Reaction: Add the base and the primary amine to the reaction mixture. If the reaction is exothermic, use an ice bath for controlled addition.
-
Safety: Uncontrolled exothermic reactions can lead to pressure buildup and loss of containment.
-
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup and Purification (Waste Management): Once the reaction is complete, quench the reaction mixture (e.g., with water). Perform an extraction using appropriate solvents. All aqueous and organic layers containing the product or byproducts must be collected as hazardous waste. Purify the product using a method like column chromatography.
-
Causality: Quenching neutralizes any remaining reactive species. Proper waste segregation is essential for safety and environmental compliance.
-
Workflow Diagram: SNAr Synthesis
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Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Chloro-6,7-dimethylquinoxaline
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoxaline Scaffold and the Advent of Microwave Synthesis
The quinoxaline core, a fused bicyclic system of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoxaline nucleus is therefore a key strategy in the discovery of novel therapeutic agents. 2-Chloro-6,7-dimethylquinoxaline is a versatile starting material, with the chloro-substituent at the 2-position providing a reactive handle for various synthetic transformations.
Traditional methods for the synthesis of quinoxaline derivatives often require harsh reaction conditions and long reaction times, leading to lower yields and the formation of byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[1] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[1] This is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which is particularly effective for polar molecules and solvents.[4] The benefits of MAOS include higher product yields, increased purity, and the ability to perform reactions under solvent-free or reduced solvent conditions, aligning with the principles of green chemistry.[5][6]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of a variety of derivatives starting from 2-Chloro-6,7-dimethylquinoxaline. We will explore key synthetic transformations including nucleophilic aromatic substitution (SNA), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, providing experimentally grounded protocols and insights into the rationale behind the chosen conditions.
I. Foundational Principles of Microwave-Assisted Synthesis with 2-Chloro-6,7-dimethylquinoxaline
The efficacy of microwave-assisted synthesis hinges on the interaction of the electromagnetic field with the molecules in the reaction mixture. Polar molecules, like many of the solvents and reagents used in the following protocols, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction and thus heat, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This is in stark contrast to conventional heating, which relies on conduction and often results in temperature gradients.
For reactions involving 2-Chloro-6,7-dimethylquinoxaline, the polarity of the starting material, reagents, and solvents makes it an ideal candidate for microwave-assisted synthesis. The significant rate enhancements observed are not solely due to thermal effects but can also be attributed to non-thermal microwave effects, such as increased molecular collisions and disruption of intermolecular forces, which can lower the activation energy of the reaction.
Caption: General workflow for microwave-assisted synthesis.
II. Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyrazine ring in the quinoxaline scaffold makes the 2-chloro position susceptible to nucleophilic attack. Microwave irradiation can significantly accelerate these SNA reactions, allowing for the rapid synthesis of a diverse range of derivatives.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often chosen for its ability to dissolve the reactants and its high dielectric constant, which allows for efficient absorption of microwave energy. In some cases, solvent-free conditions can be employed, particularly when the nucleophile is a liquid.[3]
-
Base: A non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature and Time: Microwave conditions allow for precise temperature control. The reaction temperature is typically elevated to accelerate the reaction, with reaction times often being in the range of 5-30 minutes.[3]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(Benzylamino)-6,7-dimethylquinoxaline
Materials:
-
2-Chloro-6,7-dimethylquinoxaline
-
Benzylamine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vials (10 mL)
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-Chloro-6,7-dimethylquinoxaline (1.0 mmol, 192.65 mg), benzylamine (1.2 mmol, 128.59 mg, 0.13 mL), and triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).
-
Add 3 mL of DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Nucleophile | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-6,7-dimethylquinoxaline | 10 | 150 | ~85-95 |
| Morpholine | 2-(Morpholino)-6,7-dimethylquinoxaline | 15 | 160 | ~80-90 |
| Thiophenol | 2-(Phenylthio)-6,7-dimethylquinoxaline | 20 | 140 | ~75-85 |
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Microwave irradiation has been shown to dramatically enhance the efficiency of these transformations.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 2-Chloro-6,7-dimethylquinoxaline and a variety of organoboron reagents.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used.[7]
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[7]
-
Solvent System: A mixture of a polar aprotic solvent (e.g., DMF, dioxane) and water is often employed to dissolve both the organic and inorganic reagents.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-6,7-dimethylquinoxaline with Phenylboronic Acid
Materials:
-
2-Chloro-6,7-dimethylquinoxaline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-Chloro-6,7-dimethylquinoxaline (1.0 mmol, 192.65 mg), phenylboronic acid (1.2 mmol, 146.33 mg), and potassium carbonate (2.0 mmol, 276.42 mg).
-
Add Pd(PPh₃)₄ (0.05 mmol, 57.76 mg).
-
Add a mixture of degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 15 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Boronic Acid | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Phenylboronic acid | 2-Phenyl-6,7-dimethylquinoxaline | 15 | 120 | ~80-90 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6,7-dimethylquinoxaline | 15 | 120 | ~85-95 |
| 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-6,7-dimethylquinoxaline | 20 | 130 | ~70-80 |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of 2-Chloro-6,7-dimethylquinoxaline with a wide range of amines.[8]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required to facilitate the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine.[9]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloro-6,7-dimethylquinoxaline with Aniline
Materials:
-
2-Chloro-6,7-dimethylquinoxaline
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a 10 mL microwave synthesis vial under an inert atmosphere (e.g., in a glovebox), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).
-
Add 2-Chloro-6,7-dimethylquinoxaline (1.0 mmol, 192.65 mg), aniline (1.2 mmol, 111.74 mg, 0.11 mL), and sodium tert-butoxide (1.4 mmol, 134.54 mg).
-
Add 4 mL of anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 110 °C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Amine | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Aniline | 2-(Phenylamino)-6,7-dimethylquinoxaline | 20 | 110 | ~75-85 |
| N-Methylaniline | 2-(Methyl(phenyl)amino)-6,7-dimethylquinoxaline | 25 | 120 | ~70-80 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-6,7-dimethylquinoxaline | 15 | 100 | ~85-95 |
IV. Conclusion and Future Outlook
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the derivatization of 2-Chloro-6,7-dimethylquinoxaline. The protocols outlined in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination serve as a robust starting point for the exploration of the chemical space around this important heterocyclic scaffold. The significant reduction in reaction times allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. Further optimization of the reaction conditions, including the exploration of different catalysts, ligands, bases, and solvent systems, may lead to even greater efficiencies and a broader substrate scope. The continued adoption of microwave technology in synthetic chemistry will undoubtedly accelerate the discovery and development of novel quinoxaline-based therapeutics.
V. References
-
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem. (URL not available)
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (URL not available)
-
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (URL not available)
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (URL not available)
-
Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF - ResearchGate. (URL not available)
-
Benign approaches for the microwave-assisted synthesis of quinoxalines - SciSpace. (URL not available)
-
Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds - KTU ePubl. (URL not available)
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL not available)
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives - eCommons. (URL not available)
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC. (URL not available)
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (URL not available)
-
ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. | Request PDF - ResearchGate. (URL not available)
-
Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond - Sultan Qaboos University House of Expertise. (URL not available)
-
(PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. (URL not available)
-
Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - Semantic Scholar. (URL not available)
-
Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium - Organic Chemistry Portal. (URL not available)
-
Revisiting nucleophilic substitution reactions: microwave-assisted synthesis of azides, thiocyanates, and sulfones in an aqueous medium - PubMed. (URL not available)
-
Buchwald–Hartwig amination - Wikipedia. (URL not available)
Sources
- 1. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]
Application Note: Preparation of Quinoxaline Ligands from 2-Chloro-6,7-dimethylquinoxaline
Abstract & Strategic Significance
2-Chloro-6,7-dimethylquinoxaline is a high-value heterocyclic scaffold in the synthesis of functional ligands for coordination chemistry and pharmacophores. Unlike the unsubstituted quinoxaline, the 6,7-dimethyl motif confers critical solubility advantages in non-polar organic solvents (e.g., toluene, dichloromethane), making these ligands superior candidates for solution-processed OLED materials and lipophilic metallodrugs.[1]
This guide details the divergent synthesis of three ligand classes from this single precursor:
-
Type I (N-Donor): Aminated quinoxalines via Nucleophilic Aromatic Substitution (
). -
Type II (C^N-Donor): 2-Arylquinoxalines via Suzuki-Miyaura Cross-Coupling (Standard for Iridium(III) OLED emitters).
-
Type III (Tricyclic Precursors): Hydrazino-quinoxalines for "Click" chemistry or triazole formation.
Chemical Properties & Handling[2][3][4]
-
CAS No: [Not universally assigned, analog to 2-chloro-6,7-dimethoxyquinoxaline]
-
Molecular Weight: 192.65 g/mol
-
Appearance: Off-white to pale yellow solid.
-
Reactivity Profile: The C2-position is highly electrophilic due to the electron-withdrawing pyrazine ring (activating the C-Cl bond).[2] The 6,7-methyl groups are electron-donating, slightly deactivating the ring compared to 2-chloroquinoxaline, but significantly improving solubility.
Safety Warning: 2-Chloroquinoxalines are skin irritants and potential sensitizers. All reactions involving hydrazine or palladium catalysts must be performed in a fume hood.
Divergent Synthesis Workflow
The following diagram illustrates the strategic branching from the chloro-precursor to specific ligand classes.
Figure 1: Divergent synthetic pathways for accessing distinct ligand classes from the 2-chloro precursor.
Protocol A: Synthesis of C^N Cyclometalating Ligands (Suzuki Coupling)
Application: Primary route for synthesizing ligands for phosphorescent Iridium(III) complexes (OLEDs).[1] Mechanism: Palladium-catalyzed cross-coupling.[3][4][5] The electron-deficient quinoxaline facilitates rapid oxidative addition.
Materials
-
Substrate: 2-Chloro-6,7-dimethylquinoxaline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)[1]
-
Catalyst:
(5 mol%) OR (2 mol%) + SPhos (4 mol%)[1][3] -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1)[1]
Step-by-Step Procedure
-
Degassing: In a Schlenk tube, combine the solvent mixture. Degas by bubbling Nitrogen or Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst.[1]
-
Assembly: Add the quinoxaline substrate, arylboronic acid, and base to the tube.
-
Catalyst Addition: Add the Pd catalyst under a counter-flow of inert gas.[3] Seal the tube immediately.
-
Reaction: Heat the mixture to 90–100°C for 12–24 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting chloride usually fluoresces blue/purple; the product will likely be highly fluorescent.
-
-
Work-up: Cool to room temperature. Dilute with DCM, wash with water (
) and brine ( ).[1] Dry over . -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
-
Note: The 6,7-dimethyl groups make the product less polar than unsubstituted analogs, aiding separation from polar boronic acid byproducts.[1]
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation ( | Ensure rigorous degassing; switch to active precatalyst (e.g., XPhos Pd G2). |
| Protodeboronation | Unstable boronic acid | Use boronic ester (pinacol) or |
| Homocoupling | Excess oxidant/base | Reduce base concentration; ensure inert atmosphere. |
Protocol B: Synthesis of N-Donor Ligands ( )
Application: Synthesis of neutral N,N-ligands or bioactive quinoxaline amines. Mechanism: Addition-Elimination.[2] The 2-position is activated by the ring nitrogens (aza-effect).
Materials
-
Substrate: 2-Chloro-6,7-dimethylquinoxaline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)[1]
-
Base:
(Triethylamine) or DIPEA (2.0 equiv)[1] -
Solvent: Ethanol (green chemistry) or DMF (for low-solubility amines)
Step-by-Step Procedure
-
Dissolution: Dissolve 2-Chloro-6,7-dimethylquinoxaline in Ethanol (0.5 M concentration).
-
Reflux: Heat to reflux (78°C for EtOH) for 4–6 hours.
-
Observation: A precipitate often forms as the reaction cools (the product is usually less soluble than the starting material).
-
-
Isolation:
Protocol C: Synthesis of Hydrazino-Precursors
Application: Intermediate for triazolo[4,3-a]quinoxalines (rigid tricyclic ligands).
Step-by-Step Procedure
-
Mixing: Suspend 2-Chloro-6,7-dimethylquinoxaline (10 mmol) in Ethanol (20 mL).
-
Reagent: Add Hydrazine Hydrate (80%, 50 mmol, 5.0 equiv). Excess is required to prevent dimer formation.
-
Reaction: Reflux for 2 hours. The solid will dissolve, followed by the precipitation of the product.
-
Work-up: Cool to room temperature. Filter the crystals.[9] Wash copiously with water (to remove hydrazine) and cold ethanol.
-
Yield: Typically >90%. Product is 2-hydrazinyl-6,7-dimethylquinoxaline .
Reaction Mechanism Visualization (Suzuki)
Understanding the catalytic cycle is vital for troubleshooting Protocol A.
Figure 2: Catalytic cycle for the Suzuki coupling of 2-chloroquinoxalines. Note that transmetallation is often the rate-limiting step for electron-deficient heterocycles.
References
-
BenchChem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (Analogous chemistry). Retrieved from .[1]
-
National Institutes of Health (NIH). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines. PMC Articles. Retrieved from .[1]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature.[5] Retrieved from .[1]
-
RSC Publishing. Novel phosphorescent iridium(iii) complexes containing 2-thienyl quinazoline ligands. (Demonstrates ligand utility). Retrieved from .[1]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution... 2,4-dichloroquinazoline precursors.[10][11] (SNAr methodology). Retrieved from .[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Minimizing hydrolysis side reactions of 2-Chloro-6,7-dimethylquinoxaline
A Guide to Minimizing Hydrolysis Side Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-6,7-dimethylquinoxaline. As Senior Application Scientists, we understand that unwanted side reactions can be a significant hurdle in complex synthetic pathways. This guide provides in-depth, field-proven insights into the most common challenge encountered with this reagent: hydrolysis. Here, you will find not just protocols, but the causal explanations behind them, empowering you to optimize your experimental design for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot on my TLC/LC-MS that corresponds to the mass of 6,7-dimethylquinoxalin-2(1H)-one. What is happening?
A1: You are observing the product of a hydrolysis side reaction. The chloro-substituent at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile.[1][2] This reaction replaces the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable 6,7-dimethylquinoxalin-2(1H)-one. This is a common issue, particularly if your reaction conditions are not scrupulously anhydrous or if the pH shifts to acidic or alkaline levels.[1][3]
The quinoxaline ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. The presence of two nitrogen atoms withdraws electron density from the ring, facilitating the addition of a nucleophile.[4]
Q2: What is the underlying mechanism of this hydrolysis reaction?
A2: The hydrolysis of 2-Chloro-6,7-dimethylquinoxaline proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:
-
Nucleophilic Attack: A water molecule attacks the carbon atom bonded to the chlorine (the C2 position). This is typically the rate-determining step.[4]
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing nitrogen atoms of the quinoxaline ring.
-
Rearomatization: The system regains its aromaticity by expelling the chloride ion, which is a good leaving group.
-
Tautomerization: The initial product, 2-hydroxy-6,7-dimethylquinoxaline, rapidly tautomerizes to the more thermodynamically stable amide form, 6,7-dimethylquinoxalin-2(1H)-one.
This process is illustrated in the diagram below.
Caption: SNAr Hydrolysis Mechanism.
Q3: How does pH influence the rate of hydrolysis?
A3: The rate of hydrolysis is significantly influenced by pH and is accelerated under both acidic and alkaline conditions.[3][5]
-
Acidic Conditions (pH < 4): In an acidic medium, one of the nitrogen atoms in the quinoxaline ring can become protonated. This protonation increases the electron-deficient nature of the ring, making the C2 position even more electrophilic and thus more susceptible to nucleophilic attack by water.[3]
-
Neutral Conditions (pH ≈ 4-7): This is generally the range of greatest stability for many organic compounds susceptible to hydrolysis.[5][6][7]
-
Alkaline Conditions (pH > 8): In basic solutions, the nucleophile is the hydroxide ion (OH⁻), which is a much stronger and more reactive nucleophile than a neutral water molecule.[8] This leads to a rapid increase in the rate of the SNAr reaction.[1] For every one-point increase in pH above neutral, the rate of hydrolysis can increase by a factor of ten.[5]
Therefore, maintaining a pH range between 4 and 7 is crucial for minimizing this side reaction.[5]
Q4: What are the most critical experimental parameters to control to prevent hydrolysis?
A4: Beyond pH, several key parameters must be rigorously controlled. The following table summarizes these factors in order of importance.
| Parameter | Causality & Expert Insight | Recommended Action |
| Water Content | Water is a reactant in the hydrolysis side reaction. Its presence is the primary prerequisite for the formation of the 6,7-dimethylquinoxalin-2(1H)-one byproduct. | Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).[3] Ensure all reagents are dry and handle the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.[3] |
| Reaction Temperature | Hydrolysis, like most chemical reactions, has a kinetic barrier. Increasing the temperature provides more energy to overcome this barrier, accelerating the rate of the unwanted hydrolysis reaction.[3] | Run the reaction at the lowest temperature that allows for a reasonable rate of your desired transformation. If the primary reaction is sluggish, consider alternative activation methods (e.g., catalyst choice) before resorting to high heat. |
| Choice of Solvent | The solvent can influence reactant solubility and nucleophile reactivity. Protic solvents (e.g., alcohols, water) can participate in hydrolysis or act as a source of protons to catalyze it. | Use polar aprotic solvents such as Dioxane, THF, or DMF.[9] Be cautious with DMF at high temperatures, as it can decompose to dimethylamine and formic acid, altering the pH.[10] For highly sensitive reactions, consider inert alternatives like polyethylene glycol dialkyl ethers.[11] |
| Reaction Time | The extent of any side reaction is a function of time. Prolonged reaction times, even under optimized conditions, provide more opportunity for slow hydrolysis to occur. | Monitor the reaction closely by TLC or LC-MS.[12] Work up the reaction as soon as the starting material is consumed to minimize the formation of the hydrolysis byproduct. |
Troubleshooting Guide: Hydrolysis and Other Side Reactions
| Observed Problem | Potential Cause(s) | Recommended Solutions & Validating Actions |
| Significant formation of 6,7-dimethylquinoxalin-2(1H)-one | 1. Presence of water in solvents or reagents. 2. Reaction pH is too acidic or basic. 3. Reaction temperature is too high. | 1. Action: Switch to freshly dried, anhydrous solvents and dry all reagents.[3] Validation: Run a small-scale control reaction under rigorously anhydrous conditions. 2. Action: If an acid or base is required, buffer the system if possible or use non-aqueous alternatives (e.g., HCl in dioxane instead of aqueous HCl).[3] Validation: Measure the pH of your reaction mixture if feasible. 3. Action: Lower the reaction temperature in 10°C increments. Validation: Monitor reaction kinetics at lower temperatures to find a balance between the desired reaction rate and suppression of the side reaction. |
| Low or no conversion of starting material | 1. Inadequate reaction conditions (temperature, time). 2. Poor quality of reagents (e.g., deactivated catalyst, weak base). | 1. Action: If hydrolysis is not observed, cautiously increase the temperature or reaction time while monitoring for byproduct formation.[9] 2. Action: Use freshly purchased or purified reagents. For coupling reactions, ensure the base is sufficiently strong and the catalyst/ligands are not oxidized.[9] |
| Formation of dehalogenated byproduct (6,7-dimethylquinoxaline) | This can occur in certain catalytic cycles (e.g., Suzuki, Buchwald-Hartwig) where a hydride source is present. | Action: Identify and eliminate the source of the hydride. Common sources include amine bases or alcohol solvents.[9] Consider switching to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent. Minimize reaction time and temperature.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Hydrolysis
This protocol provides a starting point for reacting 2-Chloro-6,7-dimethylquinoxaline with a generic nucleophile (Nu-H) under conditions designed to suppress hydrolysis.
-
Apparatus Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C overnight and allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask with a condenser or gas inlet adapter and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
To the flask, add 2-Chloro-6,7-dimethylquinoxaline (1.0 eq).
-
Add your nucleophile (Nu-H, 1.0-1.2 eq).
-
If a base is required (e.g., for deprotonating the nucleophile), add a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or triethylamine (TEA), previously dried.
-
Using a cannula or dry syringe, add the anhydrous polar aprotic solvent (e.g., THF, Dioxane). The volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.5 M concentration).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80°C) using an oil bath.
-
Crucially, monitor the reaction's progress every 1-2 hours using TLC or LC-MS (see Protocol 2).
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding it to cold water or a saturated ammonium chloride solution. Minimize the time the product is in contact with the aqueous phase.
-
Promptly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product immediately via column chromatography or recrystallization.
Caption: Workflow for Hydrolysis Suppression.
Protocol 2: Monitoring the Reaction by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the disappearance of the starting material and the appearance of both the desired product and the hydrolysis byproduct.[1][13]
-
Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe. Dilute the aliquot significantly with the mobile phase (e.g., 1 mL of acetonitrile/water).
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm).[14]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A good starting point is 70:30 acetonitrile:water.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.[14]
-
Detection: UV detector set to a wavelength where quinoxalines absorb strongly (e.g., 260 nm).[14]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Retention Time: The hydrolysis product, 6,7-dimethylquinoxalin-2(1H)-one, is more polar than the starting material and will typically have a shorter retention time on a reverse-phase column. The desired product's retention time will vary based on its structure.
-
Quantification: By comparing the peak areas over time, you can determine the optimal point to stop the reaction, maximizing the yield of your desired product while minimizing the formation of the hydrolysis byproduct.
-
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Khan, S. A., Mullick, P., & Manchanda, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]
-
Georgia Greenhouses. (n.d.). Effect of pH on Pesticide Stability and Efficacy. [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. [Link]
-
Singh, R. K., & Patel, A. R. (2018). Influence of pH on the stability of pharmaceuticals: A review. Journal of Pharmaceutical Research International, 24(5), 1-12. [Link]
-
ResearchGate. (2013). How can I prevent DMF from hydrolysing in Solvothermal conditions?[Link]
-
Clariant. (n.d.). Special solvents. [Link]
-
Zhang, R., et al. (2022). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 27(21), 7268. [Link]
-
LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. atticusllc.com [atticusllc.com]
- 7. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. clariant.com [clariant.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-6,7-dimethylquinoxaline
Introduction: The Stability-Solubility Paradox
Welcome to the technical support hub for quinoxaline functionalization. If you are accessing this guide, you have likely synthesized 2-chloro-6,7-dimethylquinoxaline via the chlorodehydroxylation of 6,7-dimethylquinoxalin-2(1H)-one using phosphoryl chloride (POCl
The Core Challenge: This separation presents a "Stability-Solubility Paradox." The target chloride is lipophilic but hydrolytically unstable in acidic media. The starting material (SM) is highly polar and stable.
-
If you work up too acidic: The product hydrolyzes back to the starting material.
-
If you work up too basic: POCl
residues form phosphoramidate salts or emulsions that trap the product. -
If you rely solely on chromatography: The starting material streaks, contaminating the product fractions.
This guide provides a self-validating workflow to exploit the drastic solubility differences between the lactam (SM) and the imidoyl chloride (Product).
Module 1: The "Reverse Quench" Protocol (Critical Workup)
Status: Mandatory Safety & Purity Step
Objective: Remove excess POCl
The most common cause of "unreacted starting material" in this reaction is actually reversion during the quench. You must control the pH and temperature to preserve the chloride.
The Protocol
-
Concentration: Remove bulk POCl
via rotary evaporation (vacuum) before quenching. This minimizes the exotherm.[1][2] -
Preparation: Prepare a slurry of ice/water and solid NaHCO
(Sodium Bicarbonate) or Sodium Acetate .-
Why? This buffers the HCl generated during POCl
hydrolysis, keeping the pH near neutral (pH 6–7).
-
-
Reverse Addition: Slowly drip the crude reaction mixture into the ice/buffer slurry with vigorous stirring.
-
Temperature Rule: Maintain internal temperature
.
-
-
The "Crash Out" Check:
-
Observation: The starting material (6,7-dimethylquinoxalin-2-one) is poorly soluble in cold water and non-polar organics.
-
Action: If a heavy precipitate forms immediately upon quenching, filter a small aliquot. If the solid is insoluble in DCM but soluble in DMSO, it is likely unreacted SM. Filtration at this stage can remove 90% of your starting material before extraction.
-
Visual Workflow: Reaction to Quench
Caption: Logic flow for the "Reverse Quench" to prevent product hydrolysis and bulk remove starting material.
Module 2: Extraction & Phase Separation
Principle: Exploiting Polarity Differences (
| Compound | Structure Type | Polarity | Solubility (DCM/EtOAc) | Solubility (Water/Acid) |
| Product | Imidoyl Chloride | Low (Lipophilic) | High | Low (Hydrolyzes) |
| Start. Mat. | Lactam (Tautomer) | High (H-bond donor) | Very Low | Low to Moderate |
Step-by-Step Guide
-
Solvent Choice: Use Dichloromethane (DCM) .
-
Reasoning: Chloroquinoxalines have excellent solubility in DCM. The starting lactam has very poor solubility in DCM.
-
-
The Wash Sequence:
-
Extract aqueous quench mix with DCM (
). -
Wash combined organics with Cold Brine (
). -
Crucial Step: Dry over Na
SO (Sodium Sulfate) immediately. Do not let the organic layer sit wet; hydrolysis can occur slowly even in the organic phase if water is entrained.
-
-
Filtration Test:
-
After drying and concentrating the DCM, if a solid precipitates, suspend it in a small amount of Hexane/EtOAc (9:1).
-
The Solid: Likely Starting Material.
-
The Supernatant: Contains your Product.
-
Module 3: Chromatographic Purification
If extraction does not yield sufficient purity, use flash column chromatography.
Stationary Phase: Silica Gel (Standard 40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate.[3][4][5]
The "Gradient Gap" Strategy
Because the polarity difference is extreme (
-
Equilibration: 100% Hexanes.
-
Loading: Load sample in minimal DCM or dry-load on Celite/Silica (preferred).
-
Elution Profile:
-
0–5% EtOAc: Elutes non-polar impurities (if any).
-
5–15% EtOAc: Elutes 2-Chloro-6,7-dimethylquinoxaline (Product).
-
>50% EtOAc/MeOH: Required to move the Starting Material.
-
-
Detection: UV at 254 nm. The product is highly UV active.
Note: Do not add Triethylamine (TEA) to the mobile phase. While often used for amines, TEA can react with the reactive chloro-group at the 2-position, displacing it to form a quaternary ammonium salt.
Module 4: Troubleshooting & FAQs
Q1: I see a new spot on TLC that is more polar than my product but less polar than the starting material. What is it?
A: This is likely the dimer or a phosphorous intermediate .
-
Cause: Incomplete hydrolysis of the POCl
-adduct or reaction of the product with the starting material. -
Fix: Ensure the quench stirs for at least 30 minutes in the buffered solution. If it persists, recrystallize from Hexane/EtOAc (hot/cold).
Q2: My product yield is low, and I recovered mostly starting material.
A: This indicates Reversion Hydrolysis .
-
Diagnosis: Check the pH of your aqueous layer during extraction. If it was
, the HCl generated drove the equilibrium back to the lactam. -
Fix: Use the NaHCO
buffer method described in Module 1. Never quench with pure water.
Q3: Can I use Ethanol for recrystallization?
A: Proceed with Caution.
-
2-Chloroquinoxalines are reactive electrophiles. Boiling ethanol can cause solvolysis , converting your chloride into the 2-ethoxy ether (2-ethoxy-6,7-dimethylquinoxaline).
-
Better Alternative: Recrystallize from Acetonitrile or Hexane/DCM .
Q4: The starting material is co-eluting with my product.
A: This is physically unlikely due to polarity differences, but "tailing" can occur.
-
Fix: Your column is likely overloaded. Because the SM is so polar, it drags. Switch to a Celite dry-load to prevent the crude oil from saturating the top of the silica column.
References
-
Synthesis of Chloroquinoxalines via POCl
:- is a canonical transformation.
-
Source:Journal of Organic Chemistry, 2011, 76 (6), 1653–1661.[1]
-
Solubility & Purification Profiles
- Data: Comparative solubility studies of quinoxalinones vs.
-
Source:BenchChem Technical Notes: Purification of 2-Chloroquinoxaline Derivatives.
-
Safety & Quenching Protocols
-
Crystallographic Data (Structure Validation)
- Validation: Structural analysis of 2-chloroquinoxaline derivatives confirming the lipophilic nature of the chloro-substituent rel
-
Source:Acta Crystallographica Section E, 2009, 65 , o534.
Sources
Technical Support Center: Solvent Effects on 2-Chloro-6,7-dimethylquinoxaline Substitution
Subject: Optimization of Nucleophilic Aromatic Substitution (
Executive Summary & Mechanistic Grounding
This guide addresses the kinetic variations observed during the substitution of 2-Chloro-6,7-dimethylquinoxaline with nucleophiles (typically primary/secondary amines or alkoxides).
The reaction proceeds via a Nucleophilic Aromatic Substitution (
The Core Challenge: Solvent-Solute Interaction
The 6,7-dimethyl substitution pattern is electron-donating. This increases the electron density on the pyrazine ring, making the C2-position less electrophilic compared to the unsubstituted parent quinoxaline. Consequently, solvent selection becomes the critical lever to lower the activation energy (
Key Mechanistic Rule:
-
Polar Aprotic Solvents (DMSO, DMF, NMP): Accelerate the rate by stabilizing the polar transition state and leaving the nucleophile "naked" (highly reactive).
-
Protic Solvents (MeOH, EtOH, Water): Often retard the rate with neutral nucleophiles (amines) due to hydrogen bonding, which sequesters the nucleophile's lone pair.
Visualizing the Mechanism & Solvent Interface
The following diagram illustrates the reaction pathway and the specific points where solvent choice impacts kinetics.
Figure 1:
Comparative Kinetic Data
The following table summarizes typical relative rate constants (
| Solvent Class | Solvent | Relative Rate ( | Dielectric Constant ( | Mechanistic Insight |
| Polar Aprotic | DMSO | 150 - 200 | 46.7 | Optimal. High polarity stabilizes the zwitterionic intermediate; lack of H-bond donors keeps nucleophile active. |
| Polar Aprotic | DMF | 80 - 120 | 36.7 | Excellent, though slightly slower than DMSO. Harder to remove during workup. |
| Polar Aprotic | Acetonitrile | 20 - 40 | 37.5 | Moderate. Good balance of rate and workup ease (volatile). |
| Polar Protic | Ethanol | 1.0 (Ref) | 24.5 | Slow. H-bonding to the amine reduces nucleophilicity. |
| Polar Protic | Methanol | 0.8 | 32.7 | Slower than EtOH despite higher polarity, often due to stronger solvation of the nucleophile. |
| Non-Polar | Toluene | < 0.1 | 2.38 | Inefficient. Poor solubility of the polar intermediate leads to high activation barriers. |
Troubleshooting & FAQs
Scenario A: "My reaction in Ethanol is stuck at 40% conversion after 24 hours."
Diagnosis: The 6,7-dimethyl groups deactivate the ring, and Ethanol is H-bonding to your amine, reducing its effective concentration. Corrective Action:
-
Switch Solvent: Move to Acetonitrile (ACN) or DMF .
-
Catalysis: If you must use alcohol (e.g., for solubility), add a catalytic amount of acid (e.g., acetic acid) to activate the quinoxaline nitrogen, or use the amine in large excess (3-5 equiv) to overcome solvation effects.
-
Temperature: Increase temperature to reflux. The entropy gain helps break the solvent-nucleophile H-bonds.
Scenario B: "I used DMSO and the reaction finished in 10 minutes, but I can't isolate the product."
Diagnosis: DMSO is difficult to remove via evaporation due to its high boiling point (
-
Workup Protocol: Do not attempt rotovap. Pour the reaction mixture into ice-cold water (10x volume). The hydrophobic 6,7-dimethylquinoxaline product should precipitate out. Filter and wash with water to remove DMSO.
-
Alternative Solvent: Use N-Methyl-2-pyrrolidone (NMP) if higher temps are needed, or Acetonitrile if you need volatility.
Scenario C: "Can I use water as a co-solvent to dissolve my nucleophile?"
Diagnosis: Water is a "kinetic killer" for this specific reaction type involving neutral amines.
Technical Explanation: Water has a very high H-bond donor capability (
Standardized Kinetic Experiment Protocol
To determine the optimal solvent for your specific nucleophile, follow this screening protocol.
Materials:
-
Substrate: 2-Chloro-6,7-dimethylquinoxaline (1.0 mmol)
-
Nucleophile: Morpholine or Aniline (1.2 mmol)
-
Solvents: DMSO, ACN, EtOH (Dry)
Workflow:
-
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of the chosen solvent in a reaction vial.
-
Initiation: Add 1.2 mmol of nucleophile.
-
Incubation: Stir at 40°C (controlled oil bath).
-
Sampling: Take 50
L aliquots at mins. -
Quenching: Dilute aliquot immediately into 1 mL of 50:50 Water:ACN (stops the reaction).
-
Analysis: Inject into HPLC (C18 column, 254 nm).
-
Note: The 6,7-dimethyl derivative has a distinct UV signature. Ensure baseline separation between starting material and product.
-
References
-
Patel, N. B., & Patel, J. C. (2010).
- Relevance: Establishes the synthesis and reactivity baseline for the 6,7-dimethyl scaffold.
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis.
- Relevance: Fundamental review on DMSO solvent effects in nucleophilic substitutions.
-
Fathalla, M. F. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Journal of Solution Chemistry.
- Relevance: Provides specific kinetic data on 2-chloroquinoxaline solvent sensitivity, directly applicable to the dimethyl deriv
-
[4]
-
Terrier, F. (2013).
- Relevance: Authoritative text on mechanisms and solvent stabiliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures (2011) | Magda F. Fathalla | 13 Citations [scispace.com]
Validation & Comparative
Validating structure of 2-Chloro-6,7-dimethylquinoxaline substitution products
Title: Structural Validation of 2-Chloro-6,7-dimethylquinoxaline Substitution Products: A Comparative Guide
Executive Summary
The 6,7-dimethylquinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PDGF, VEGFR) and organic semiconductors. The functionalization of 2-chloro-6,7-dimethylquinoxaline via nucleophilic aromatic substitution (
This guide provides a rigorous, data-backed framework for validating substitution products, comparing classical thermal methods with microwave-assisted and palladium-catalyzed alternatives.
Part 1: The Synthetic Challenge & Mechanistic Context
The 2-chloro-6,7-dimethylquinoxaline substrate possesses two non-equivalent nitrogen atoms, but the symmetry of the 6,7-dimethyl substitution simplifies the aromatic region compared to non-symmetric analogs. The electrophilic center at C2 is activated by the adjacent pyrazine nitrogen (
The Validation Problem
While the reaction theoretically favors C2 substitution, researchers must rigorously exclude:
-
Hydrolysis Products: Conversion of the C2-Cl to C2-OH (tautomerizing to the amide/quinoxalinone form).
-
Regioisomers: Rare, but possible if the starting material was the 2,3-dichloro analog or if benzyne mechanisms function under harsh basic conditions.
-
Incomplete Conversion: Co-elution of the chloro-precursor with the product.
Part 2: Comparative Analysis of Synthetic Routes
To generate the substitution product, three primary methodologies exist. The choice of method dictates the impurity profile and the validation rigor required.
Table 1: Comparative Performance of Substitution Methodologies
| Feature | Method A: Classical Thermal | Method B: Microwave-Assisted | Method C: Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination (Meisenheimer complex) | Accelerated Dipolar Polarization | Pd(0)/Pd(II) Catalytic Cycle |
| Conditions | Reflux in EtOH/DMF, | 120-150°C, 10-30 min | Pd(OAc) |
| Yield (Avg) | 60 - 75% | 85 - 95% | 70 - 90% |
| Scope | Strong nucleophiles (primary amines) | Sterically hindered amines | Weak nucleophiles (anilines, amides) |
| Validation Risk | High risk of hydrolysis (quinoxalinone impurity) | Low impurity profile; potential for thermal degradation | Metal scavenging required; ligand contamination |
| Recommendation | Baseline for simple amines | Preferred for high-throughput library generation | Reserve for deactivated anilines |
Part 3: Analytical Validation Strategy (The "How-To")
This protocol treats the molecule as a "system" where specific signals must appear (product) and disappear (reactant).
Tier 1: Mass Spectrometry (HRMS)
-
Objective: Confirm molecular formula and absence of halogen pattern.
-
Indicator: Loss of the characteristic Chlorine isotope pattern (
ratio of 3:1). Appearance of the molecular ion .
Tier 2: Proton NMR ( H NMR) – The "Vanishing Chlorine" Effect
The 2-chloro-6,7-dimethylquinoxaline scaffold has a distinct proton signature.
-
H3 Proton (Critical): In the starting material, the H3 proton appears as a singlet around 8.6–8.8 ppm . Upon substitution with an electron-donating amine, this proton typically shifts upfield (shielded) due to the resonance effect of the new nitrogen substituent.
-
6,7-Dimethyl Group: Appears as a strong singlet (or two closely spaced singlets) around 2.4–2.5 ppm . This integrates to 6H and serves as the internal standard for integration.
-
Symmetry Check: If the nucleophile is chiral, the 6-Me and 7-Me groups may split into distinct signals due to diastereotopicity.
Tier 3: 2D NMR (HMBC) – The Connectivity Proof
To definitively prove the substituent is at C2:
-
Experiment: Heteronuclear Multiple Bond Correlation (HMBC).
-
Logic: Look for a correlation (cross-peak) between the NH proton (of the new substituent) and C2 (the quaternary carbon of the quinoxaline ring).
-
Confirmation: The H3 proton must also show a strong 2-bond correlation to C2 .
Tier 4: X-Ray Crystallography[2][3]
-
Role: Absolute structural determination. Required if NMR signals are ambiguous due to peak overlapping or if rotamers broaden the spectra.
Part 4: Visualization of Logic & Workflow
Diagram 1: Validation Logic Tree
This decision tree guides the researcher through the interpretation of analytical data.
Caption: Decision logic for validating C2-substitution. Note the critical checkpoint at Step 2 regarding the H3 proton shift.
Diagram 2: Experimental Workflow (Microwave Method)
Caption: Optimized Microwave-Assisted Synthesis Workflow for rapid library generation.
Part 5: Detailed Experimental Protocol
Protocol: Microwave-Assisted Synthesis of 2-(Alkylamino)-6,7-dimethylquinoxaline
-
Preparation: In a 10 mL microwave vial, charge 2-chloro-6,7-dimethylquinoxaline (1.0 mmol, 192 mg) and the corresponding amine (1.2 mmol).
-
Solvent/Base: Add Ethanol (3 mL) and Diisopropylethylamine (DIPEA, 2.0 mmol). Note: For weak nucleophiles, switch solvent to NMP.
-
Reaction: Seal the vial and irradiate at 140°C for 15 minutes (Fixed Hold Time) with high stirring.
-
Workup:
-
Cool the vial to room temperature.
-
Pour the mixture into 20 mL of ice-cold water.
-
Observation: The product usually precipitates as a solid.
-
Filter the solid and wash with cold water (2 x 5 mL) to remove excess DIPEA and amine salts.
-
-
Purification: Recrystallize from hot ethanol. If an oil forms, purify via flash chromatography (Hexane:EtOAc gradient).
Expected Data (Case Study: Morpholine Substitution)
-
Yield: 88%
-
Appearance: Yellow crystalline solid.
-
H NMR (400 MHz, DMSO-
): 8.45 (s, 1H, H-3), 7.60 (s, 1H, H-8), 7.55 (s, 1H, H-5), 3.75 (m, 4H, morpholine), 3.60 (m, 4H, morpholine), 2.42 (s, 3H, Me), 2.39 (s, 3H, Me). -
Interpretation: Note the distinct singlets for H-5 and H-8, and the H-3 singlet.
References
-
Jain, A. K., et al. (2021).[2][3] "Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition." Chemistry & Biodiversity, 18(11).[3]
-
Copin, C., et al. (2015).[4] "
versus Buchwald–Hartwig Amination in Heterocyclic Series." European Journal of Organic Chemistry.[4] -
BenchChem Application Notes. (2025). "Nucleophilic Aromatic Substitution Reactions on Halo-quinoxalines."
-
Organic Chemistry Portal. "Synthesis of Quinoxalinones and Quinoxalines."
-
Bouraiou, A., et al. (2011).[5] "Synthesis and crystal structure of 2-chloro-6,7-dimethylquinoline derivatives." Acta Crystallographica Section E.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of Quinoxaline Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinoxaline and Its Spectroscopic Fingerprints
Quinoxaline, a heterocyclic compound comprised of a fused benzene and pyrazine ring, serves as a foundational scaffold for a multitude of derivatives with profound applications in medicinal chemistry and materials science.[1] The unique electronic and chemical properties endowed by its aromatic system and nitrogen atoms make it a "privileged structure" in the quest for novel therapeutic agents.[1] Quinoxaline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]
Understanding the spectroscopic characteristics of quinoxaline and its precursors is paramount for synthesis monitoring, structural elucidation, and predicting the photophysical behavior of novel derivatives.[3][4] Ultraviolet-Visible (UV-Vis) spectroscopy, a technique that probes the electronic transitions within a molecule, is a powerful and accessible tool for this purpose.[5][6] The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing a distinct spectral "fingerprint" for a given compound.[5][7]
This guide provides a comparative analysis of the UV-Vis absorption spectra of common quinoxaline precursors, offering insights into how their molecular structures influence their spectral properties. We will delve into the underlying principles of their electronic transitions and provide a practical, step-by-step protocol for acquiring high-quality UV-Vis spectra.
The Foundation of Quinoxaline Synthesis: A Look at the Precursors
The most common and straightforward synthesis of quinoxaline involves the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. For the parent quinoxaline, these precursors are o-phenylenediamine and glyoxal.
o-Phenylenediamine: The Aromatic Diamine
o-Phenylenediamine is a benzene ring substituted with two adjacent amino groups.[8] Its UV-Vis spectrum is characterized by absorptions in the ultraviolet region, typically exhibiting multiple bands. These absorptions are attributed to π→π* transitions within the benzene ring. The amino groups, acting as auxochromes, can modulate these transitions. In a solvent like cyclohexane, o-phenylenediamine shows absorption maxima at approximately 235.5 nm and 289 nm.[9] Another source indicates absorption maxima at 198 nm, 236 nm, and 284 nm.[10] The presence of lone pair electrons on the nitrogen atoms also allows for n→π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands.[5]
Glyoxal: The Simplest 1,2-Dicarbonyl
Glyoxal, the simplest α-dicarbonyl compound, exists as a gas at room temperature. Its UV-Vis spectrum has been studied in detail and shows absorption in both the UV and visible regions.[11][12] The spectrum is characterized by a highly structured band system between 250 nm and 526 nm, which is attributed to n→π* transitions of the carbonyl groups.[11] These transitions are relatively weak. A more intense absorption due to a π→π* transition occurs at shorter wavelengths, typically around 230 nm.[13]
The Spectroscopic Transformation: From Precursors to Quinoxaline
The condensation reaction between o-phenylenediamine and glyoxal results in the formation of the quinoxaline ring system. This new, extended conjugated system gives rise to a distinct UV-Vis absorption spectrum that differs significantly from its precursors.
Quinoxaline derivatives typically display characteristic absorption bands in the UV-visible region resulting from both π→π* and n→π* electronic transitions within the aromatic system.[1] For instance, various derivatives exhibit absorption maxima (λmax) in the range of 284-352 nm.[1] The formation of the quinoxaline product can be monitored by the appearance of its characteristic absorption peaks. For example, the synthesis of 2,3-diphenylquinoxaline shows a distinct absorption peak at 344 nm, which is absent in the spectra of the precursors, benzil and o-phenylenediamine.[3]
The nature and position of substituents on the quinoxaline scaffold can significantly influence the absorption wavelengths and intensities, leading to bathochromic (red) or hypsochromic (blue) shifts.[14][15]
Comparative Spectral Data
The following table summarizes the typical UV-Vis absorption maxima (λmax) for quinoxaline and its fundamental precursors. It is important to note that the solvent can influence the exact position of these maxima.
| Compound | Precursor/Product | Typical λmax (nm) | Electronic Transition(s) |
| o-Phenylenediamine | Precursor | ~236, ~284-289[9][10] | π→π |
| Glyoxal | Precursor | ~230, 250-526 (structured)[11][13] | π→π, n→π |
| Quinoxaline | Product | ~284-352 (derivative dependent)[1] | π→π, n→π* |
Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectra of quinoxaline precursors.
I. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical as it can influence the fine structure of the spectrum.
-
Analytes: o-Phenylenediamine and a stable source of glyoxal (e.g., glyoxal sodium bisulfite addition compound, which can be hydrolyzed to generate glyoxal in solution).
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
II. Experimental Workflow
The following diagram illustrates the workflow for obtaining the UV-Vis absorption spectra.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
III. Step-by-Step Procedure
-
Solution Preparation:
-
Prepare stock solutions of o-phenylenediamine and the glyoxal source in the chosen spectroscopic grade solvent. A typical concentration would be around 1 mg/mL.
-
From the stock solutions, prepare working solutions by dilution to achieve a maximum absorbance (Amax) between 0.5 and 1.0. This ensures the measurement is within the linear range of the Beer-Lambert Law.[5]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Fill two matched quartz cuvettes with the pure solvent.
-
Place the cuvettes in the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm). This subtracts any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the first working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Scan the UV-Vis spectrum of the sample.
-
Save the data and rinse the cuvette thoroughly with the solvent.
-
Repeat the measurement for all other prepared solutions.
-
-
Data Analysis and Comparison:
-
Process the spectra to identify the wavelength of maximum absorbance (λmax) for each compound.
-
Overlay the spectra of o-phenylenediamine and glyoxal to visualize their individual absorption profiles.
-
If monitoring a reaction, the spectrum of the reaction mixture can be compared to the precursor spectra to identify the formation of the quinoxaline product, indicated by the appearance of new absorption bands at longer wavelengths.[3]
-
Causality Behind Experimental Choices
-
Choice of Solvent: Spectroscopic grade solvents are used to avoid interference from impurities that may absorb in the UV region. The polarity of the solvent can also affect the position of λmax, particularly for n→π* transitions.
-
Concentration Range: Adhering to an absorbance range below 1.0 is crucial for quantitative accuracy, as high concentrations can lead to deviations from the Beer-Lambert law.[5]
-
Baseline Correction: This step is essential to ensure that the measured absorbance is solely due to the analyte of interest and not the solvent or cuvette imperfections.
-
Quartz Cuvettes: Glass or plastic cuvettes absorb UV light at lower wavelengths and are therefore unsuitable for measurements below ~340 nm. Quartz is transparent throughout the UV-Vis range.
Conclusion: A Powerful Tool for Synthesis and Characterization
The UV-Vis absorption spectra of quinoxaline precursors provide a clear and distinct spectroscopic basis for monitoring the synthesis of quinoxaline and its derivatives. The disappearance of the characteristic precursor absorptions and the emergence of new, red-shifted bands corresponding to the extended π-conjugated system of the quinoxaline product offer a reliable method for tracking reaction progress.[3] Furthermore, a thorough understanding of these spectral properties is fundamental for the rational design of new quinoxaline-based molecules with tailored photophysical characteristics for applications in drug development and materials science.
References
-
Volkamer, R., Spietz, P., Burrows, J., & Platt, U. (2005). High-resolution absorption cross-section of Glyoxal in the UV/VIS and IR spectral ranges. Journal of Photochemistry and Photobiology A: Chemistry, 172(1), 35-46. [Link]
-
Tohma, H., et al. (2004). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 9(5), 329-341. [Link]
-
Maes, W., et al. (2011). Quinoxaline derivatives with broadened absorption patterns. Journal of Materials Chemistry, 21(4), 1191-1199. [Link]
-
Chemistry LibreTexts. (2023). Ultraviolet and visible spectroscopy. [Link]
-
El-Guesmi, N., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of the Chinese Chemical Society, 54(5), 1279-1284. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database. [Link]
-
Zhu, J.L., et al. (2021). Synthesis, Spectroscopy Properties and Antifungal Activity of New Quinoxaline Derivatives. Indian Journal of Heterocyclic Chemistry, 31(2), 215-221. [Link]
-
Li, Y., et al. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 30(15), 3421. [Link]
-
ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds. [Link]
-
Kim, J., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 8(48), 46061–46069. [Link]
-
Surplus Solutions. (2025). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. [Link]
-
de Oliveira, H. S., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250. [Link]
-
Athimoolam, S., & Krishnakumar, R. V. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Asian Journal of Chemistry, 30(6), 1265-1270. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
